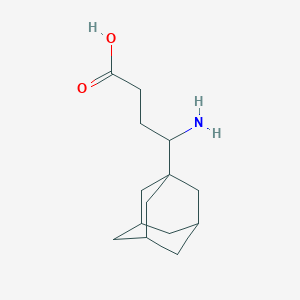
4-(1-Adamantyl)-4-aminobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Adamantyl)-4-aminobutanoic acid is a compound that features an adamantane moiety attached to a butanoic acid backbone with an amino group at the fourth position. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.
作用机制
Target of Action
Adamantane derivatives have been known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Mode of Action
Adamantane derivatives are known to exhibit unique structural, biological, and stimulus-responsive properties . The interaction of 4-(1-Adamantyl)-4-aminobutanoic acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a broad range of potential effects .
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by a variety of environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-4-aminobutanoic acid typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through various methods, including the rearrangement of tricyclo[3.3.1.13,7]decane or the catalytic hydrogenation of diamantane.
Attachment of the Butanoic Acid Backbone: The adamantyl intermediate is then reacted with a suitable butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs .
化学反应分析
Types of Reactions
4-(1-Adamantyl)-4-aminobutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
科学研究应用
4-(1-Adamantyl)-4-aminobutanoic acid has diverse applications in scientific research:
相似化合物的比较
Similar Compounds
1-Adamantylacetic acid: Similar in structure but with an acetic acid backbone instead of butanoic acid.
4-(2-Adamantyl)-4-aminobutanoic acid: A derivative with a different substitution pattern on the adamantane moiety.
Adamantane-1-carboxylic acid: A simpler structure with a carboxylic acid group directly attached to the adamantane.
Uniqueness
4-(1-Adamantyl)-4-aminobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the adamantane structure with an amino and carboxylic acid group makes it a versatile compound for various applications .
属性
IUPAC Name |
4-(1-adamantyl)-4-aminobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXURTFOYAJBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2616804.png)

![1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2616808.png)
![Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-](/img/structure/B2616809.png)

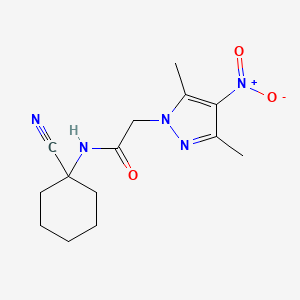
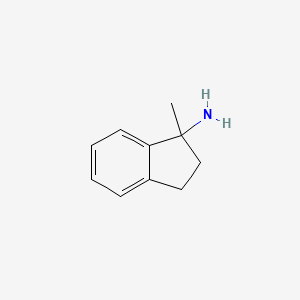
![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)
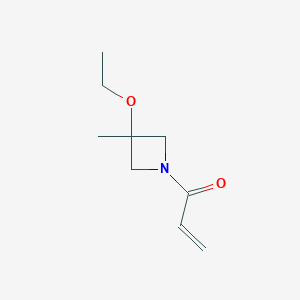
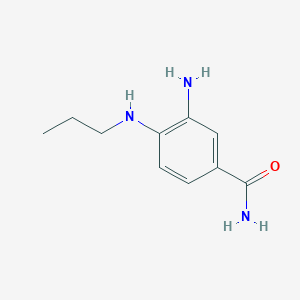
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
![N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2616824.png)
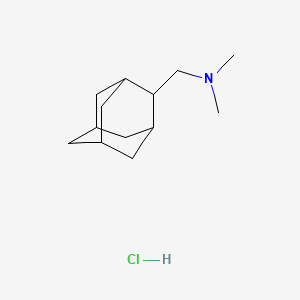
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)
